molecular formula C13H11N3O B13007496 6-(3-Amino-4-methylphenoxy)nicotinonitrile

6-(3-Amino-4-methylphenoxy)nicotinonitrile

Cat. No.: B13007496
M. Wt: 225.25 g/mol
InChI Key: BAGSEJHJGMYNDK-UHFFFAOYSA-N
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Description

6-(3-Amino-4-methylphenoxy)nicotinonitrile is a chemical compound with the molecular formula C₁₃H₁₁N₃O and a molecular weight of 225.25 g/mol This compound is known for its unique structure, which includes a nicotinonitrile core substituted with an amino and methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Amino-4-methylphenoxy)nicotinonitrile typically involves the reaction of 3-amino-4-methylphenol with nicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the phenoxy group is introduced to the nicotinonitrile core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3-Amino-4-methylphenoxy)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3-Amino-4-methylphenoxy)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(3-Amino-4-methylphenoxy)nicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Amino-4-methylphenoxy)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a methylphenoxy group on the nicotinonitrile core makes it a versatile compound for various research applications .

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

6-(3-amino-4-methylphenoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C13H11N3O/c1-9-2-4-11(6-12(9)15)17-13-5-3-10(7-14)8-16-13/h2-6,8H,15H2,1H3

InChI Key

BAGSEJHJGMYNDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC=C(C=C2)C#N)N

Origin of Product

United States

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